molecular formula C11H16ClNO B6209034 3-amino-3-benzylcyclobutan-1-ol hydrochloride CAS No. 2703774-30-3

3-amino-3-benzylcyclobutan-1-ol hydrochloride

Cat. No.: B6209034
CAS No.: 2703774-30-3
M. Wt: 213.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-benzylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a cyclobutanol ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-benzylcyclobutan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride as the benzylating agent.

    Amination: The amino group is introduced through an amination reaction, which can be achieved using ammonia or an amine derivative under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-benzylcyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-amino-3-benzylcyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-benzylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and benzyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-cyclobutanol hydrochloride: Lacks the benzyl group, making it less versatile in certain reactions.

    3-benzylcyclobutan-1-ol hydrochloride: Lacks the amino group, limiting its applications in biochemical studies.

    3-amino-3-phenylcyclobutan-1-ol hydrochloride: Contains a phenyl group instead of a benzyl group, which may affect its reactivity and binding properties.

Uniqueness

3-amino-3-benzylcyclobutan-1-ol hydrochloride is unique due to the presence of both the amino and benzyl groups, which enhance its reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

2703774-30-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.